

# Application Notes and Protocols for Detecting SAR125844-Induced Apoptosis via Flow Cytometry

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Compound of Interest		
Compound Name:	SAR125844	
Cat. No.:	B1684697	Get Quote

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### Introduction

**SAR125844** is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2][3] Upregulation of the MET signaling pathway is implicated in tumor cell proliferation, survival, invasion, and metastasis. **SAR125844** has demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells with MET gene amplification. [1][3] This document provides detailed protocols and application notes for the detection and quantification of **SAR125844**-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this critical cellular process.

## **Principle of Apoptosis Detection by Flow Cytometry**

A widely used method for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and Propidium Iodide (PI).

 Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, APC) for detection.



Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross
the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic
and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind
to DNA, emitting a strong fluorescence.

By using both Annexin V and PI, it is possible to distinguish between different cell populations:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).

# **Quantitative Data Summary**

The following table summarizes representative data on the induction of apoptosis by **SAR125844** in a MET-amplified gastric cancer cell line, SNU-5. The data is based on studies demonstrating the pro-apoptotic effects of **SAR125844**.[3]



Cell Line	Treatmen t	Concentr ation (nM)	Time (hours)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic /Necrotic Cells (Annexin V+/PI+)	Total % Apoptotic Cells
SNU-5	Vehicle Control	0	72	3.5	2.1	5.6
SNU-5	SAR12584 4	1	72	15.2	8.5	23.7
SNU-5	SAR12584 4	10	72	35.8	18.3	54.1
SNU-5	SAR12584 4	100	72	42.1	25.4	67.5
SNU-5	SAR12584 4	300	72	40.5	28.9	69.4

Note: The data presented is illustrative and based on published findings describing a plateau of approximately 60% apoptosis at 72 hours. Actual results may vary depending on experimental conditions.

# **Experimental Protocols Materials and Reagents**

- MET-amplified cancer cell line (e.g., SNU-5, Hs 746T)
- SAR125844
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
- Trypsin-EDTA (for adherent cells)



- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer
- Microcentrifuge
- Flow cytometry tubes

### **Protocol for Induction of Apoptosis**

- Cell Seeding: Seed the MET-amplified cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Cell Treatment: The following day, treat the cells with varying concentrations of SAR125844
   (e.g., 1 nM, 10 nM, 100 nM, 300 nM) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

# Protocol for Staining with Annexin V and Propidium Iodide

- Cell Harvesting:
  - Suspension cells: Gently collect the cells into a centrifuge tube.
  - Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
     Combine the detached cells with the previously collected medium.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.

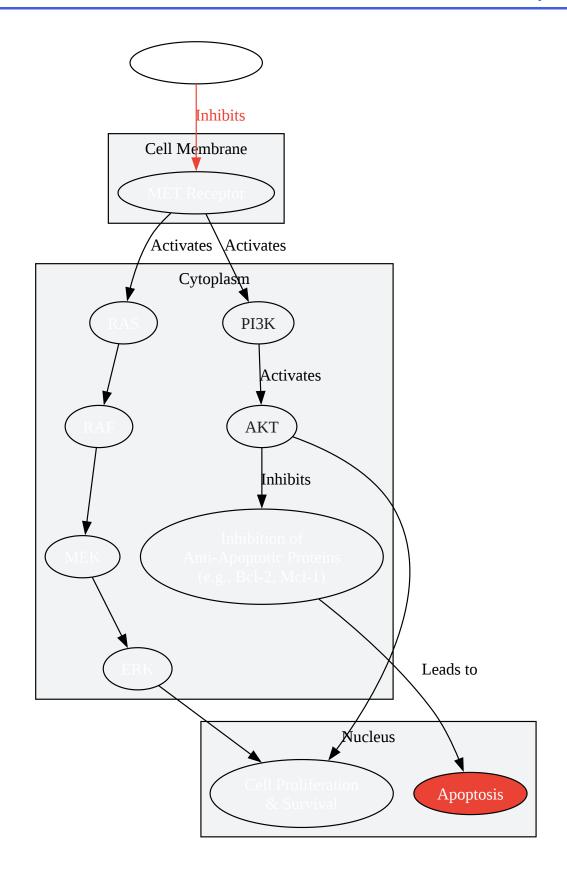


#### • Staining:

- $\circ$  Transfer 100 µL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- $\circ$  Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400  $\mu$ L of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

# Mandatory Visualizations SAR125844-Induced Apoptosis Signaling Pathway```dot





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Caption: Experimental workflow for flow cytometry analysis.



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### References

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